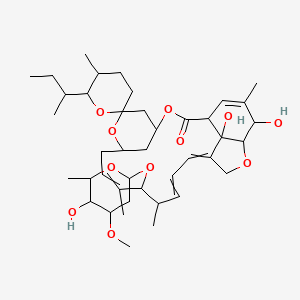

![molecular formula C16H22Cl2N2O B10764712 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide CAS No. 98717-01-2](/img/structure/B10764712.png)

3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide involves several steps. The key steps include the formation of the benzamide structure and the introduction of the dimethylamino group. The reaction typically starts with the chlorination of benzene to form 3,4-dichlorobenzoyl chloride. This intermediate is then reacted with (1S,2S)-2-(dimethylamino)cyclohexylamine under controlled conditions to form the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring strict control over reaction conditions and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Halogen atoms in the benzene ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various metabolites and derivatives of the original compound. These products can have different pharmacological properties and are often studied to understand the metabolism and effects of the parent compound .

Wissenschaftliche Forschungsanwendungen

3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide has several scientific research applications:

Chemistry: It is used to study the structure-activity relationship of synthetic opioids.

Biology: Researchers use it to understand the interaction of synthetic opioids with biological receptors.

Medicine: Although not used medically, it helps in the development of new analgesics.

Wirkmechanismus

The compound exerts its effects by acting as an agonist of the μ-opioid receptor. It has a significantly lower affinity for the κ-opioid and δ-opioid receptors. The binding of the compound to the μ-opioid receptor leads to analgesic effects, sedation, and euphoria. The metabolism of the compound involves mono- and didesmethylation followed by hydroxylation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

AH-7921: A structural isomer with similar analgesic properties.

U-50488: A selective kappa-opioid receptor ligand.

U-69,593: Another kappa-opioid receptor ligand with a similar structure.

Uniqueness

3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide is unique due to its high potency and specific interaction with the μ-opioid receptor. Its structure-activity relationship has been extensively studied, making it a valuable compound for research .

Eigenschaften

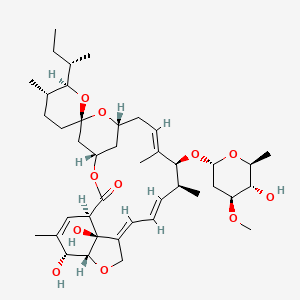

| /ALTERNATIVE and IN VITRO TESTS/ U-47700 /was evaluated/ for its in vitro binding activity using guinea pig brain at the mu opioid receptor (MOR) and the kappa opioid receptor (KOR). U-47700 had high affinity at the MOR and bound with a KD of 5.3 nM and weakly at the KOR with a KD of 910 nM resulting in a >171x preference for the MOR relative to the KOR. (14) Subsequently these researchers reported U-47700 receptor affinities (IC50s) of 9 and 300 nM, respectively, for the MOR and KORs. | |

CAS-Nummer |

98717-01-2 |

Molekularformel |

C16H22Cl2N2O |

Molekulargewicht |

329.3 g/mol |

IUPAC-Name |

3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide |

InChI |

InChI=1S/C16H22Cl2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m0/s1 |

InChI-Schlüssel |

JGPNMZWFVRQNGU-GJZGRUSLSA-N |

Isomerische SMILES |

CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Kanonische SMILES |

CN(C)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Color/Form |

White or light pink powder |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4S)-3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764639.png)

![2-methoxy-3,5-dimethyl-6-[(2R)-4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764656.png)

![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764662.png)

![(1S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764694.png)

![(4S,6Z,9S,10R,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764703.png)